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Compound Name: Gisadenafil Besylate

Cat. No.: B1662341

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of
phosphodiesterase type 5 (PDES5). This enzyme is responsible for the degradation of cyclic
guanosine monophosphate (cGMP), a key signaling molecule in various physiological
processes. By inhibiting PDES5, Gisadenafil Besylate increases intracellular cGMP levels,
leading to smooth muscle relaxation and vasodilation. This mechanism of action has been
explored for its therapeutic potential in conditions such as lower urinary tract symptoms (LUTS)
associated with benign prostatic hyperplasia (BPH). This technical guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and available
clinical data for Gisadenafil Besylate.

Discovery and Development

Gisadenafil Besylate (UK-369,003) was developed by Pfizer as part of a research program
aimed at identifying novel PDES5 inhibitors with favorable pharmacokinetic profiles, including
good oral bioavailability and dose-proportional pharmacokinetics. The discovery process
involved the design and synthesis of a series of pyrazolopyrimidinone-based compounds,
leading to the identification of UK-369,003 as a promising clinical candidate.

Chemical Properties
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A summary of the key chemical properties of Gisadenafil Besylate is presented in the table

below.

Property

Value

Chemical Name

5-(2-ethoxy-5-((4-ethylpiperazin-1-
yl)sulfonyl)pyridin-3-yl)-3-ethyl-2-(2-
methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidin-
7(4H)-one benzenesulfonate

Synonyms

UK-369,003, Gisadenafil besylate

CAS Number

334827-98-4

Molecular Formula

C23H33N70sS - CeHeO3S

Molecular Weight

677.79 g/mol

ICso for PDES

3.6 nM[1]

Synthesis

A detailed, step-by-step synthesis protocol for Gisadenafil Besylate is not publicly available in

the reviewed literature. However, the synthesis of structurally related pyrazolopyrimidinone-

based PDES5 inhibitors, such as sildenafil, typically involves a convergent synthesis strategy.

A plausible synthetic approach for Gisadenafil Besylate, based on known methods for this

class of compounds, would likely involve the following key steps:

o Synthesis of the pyrazolopyrimidinone core: This often involves the condensation of a

pyrazole derivative with a (3-keto ester followed by cyclization.

o Functionalization of the phenyl ring: Introduction of the ethoxy and sulfonyl chloride groups

onto a phenyl precursor.

o Coupling of the core structures: A coupling reaction, such as a Suzuki or Stille coupling, to

link the pyrazolopyrimidinone core with the functionalized phenyl ring.
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» Final modification and salt formation: Introduction of the N-ethylpiperazine moiety to the
sulfonyl chloride group and subsequent formation of the besylate salt.

The following diagram illustrates a generalized workflow for the synthesis of
pyrazolopyrimidinone PDES5 inhibitors.

Generalized Synthetic Workflow for Pyrazolopyrimidinone PDES Inhibitors
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Caption: Generalized workflow for pyrazolopyrimidinone synthesis.

Mechanism of Action
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Gisadenafil Besylate is a selective inhibitor of cGMP-specific phosphodiesterase type 5
(PDE5). The mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP
signaling pathway.

In response to stimuli, nitric oxide (NO) is released, which in turn activates guanylate cyclase
(GC). Activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic
guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the
activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream
targets. This cascade ultimately results in a decrease in intracellular calcium levels and smooth
muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases.
Gisadenafil Besylate specifically inhibits PDES5, the predominant phosphodiesterase isoform
in certain tissues, thereby preventing the breakdown of cGMP. The resulting accumulation of
cGMP enhances and prolongs the smooth muscle relaxant effects of NO.

The following diagram illustrates the signaling pathway of PDES5 inhibition.
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Signaling Pathway of PDES5 Inhibition
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Caption: PDES inhibition by Gisadenafil Besylate.

Clinical Data

A clinical trial investigated the efficacy and safety of Gisadenafil Besylate (UK-369,003) for the
treatment of men with lower urinary tract symptoms (LUTS) associated with benign prostatic

hyperplasia (BPH).
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Study Design

o Type: Multicentre, double-blind, placebo- and active-controlled, parallel-group study.

o Population: 418 men aged = 40 years with a clinical diagnosis of BPH, an International
Prostate Symptom Score (IPSS) of = 13, and a maximum urinary flow rate (Qmax) of 5-15

mL/s.
e Treatments:

UK-369,003 Modified Release (MR): 10 mg, 25 mg, 50 mg, 100 mg

[e]

o

UK-369,003 Immediate Release (IR): 40 mg

[¢]

Tamsulosin: 0.4 mg prolonged release

Placebo

[e]

e Duration: 12 weeks

The following diagram outlines the experimental workflow of the clinical trial.
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Clinical Trial Workflow for UK-369,003 in LUTS/BPH
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Caption: Clinical trial workflow for LUTS/BPH study.

Efficacy Results

The primary endpoint was the change in total International Prostate Symptom Score (IPSS)

from baseline to week 12.

Treatment Group

Mean Change in IPSS from Baseline (vs.
Placebo)

UK-369,003 100 mg MR -2.91
UK-369,003 40 mg IR -2.50
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The study demonstrated a dose-dependent increase in efficacy with the modified-release
formulation. For the 100 mg MR dose, the maximum urinary flow rate (Qmax) improved by 2.10
mL/s compared to 0.84 mL/s in the placebo group.

Safety and Tolerability

Gisadenafil Besylate was reported to be well-tolerated in men with LUTS associated with
BPH.

Pharmacokinetics

The pharmacokinetics of Gisadenafil Besylate have been studied in healthy volunteers. It is
predominantly metabolized by cytochrome P450 3A4 (CYP3A4) and is also a substrate for the
efflux transporter P-glycoprotein. Nonlinearity in systemic exposure was observed at doses of
100 mg and greater with an immediate-release formulation. A modified-release formulation
resulted in prolonged systemic exposure but reduced bioavailability compared to the
immediate-release formulation.

Conclusion

Gisadenafil Besylate (UK-369,003) is a potent and selective PDES5 inhibitor that has shown
clinically meaningful efficacy and good tolerability in the treatment of lower urinary tract
symptoms associated with benign prostatic hyperplasia. Its mechanism of action, centered on
the potentiation of the NO/cGMP signaling pathway, offers a therapeutic avenue for conditions
characterized by smooth muscle dysfunction. While detailed public information on its synthesis
is limited, the available data on its discovery, mechanism of action, and clinical performance
provide a solid foundation for further research and development in this area. Further studies
are warranted to fully elucidate its therapeutic potential and long-term safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Gisadenafil Besylate: A Technical Overview of a Novel
PDES5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662341#gisadenafil-besylate-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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